3-Acetyl-5-propyldihydrofuran-2(3h)-one

Physicochemical property comparison Distillation process design Homologous series trend

3-Acetyl-5-propyldihydrofuran-2(3H)-one (CAS 40010-98-8) is a 3-acetyl-5-alkyl-substituted γ-butyrolactone belonging to the dihydrofuran-2(3H)-one class, characterized by a five-membered lactone ring bearing an acetyl group at the 3-position and an n-propyl chain at the 5-position. Its molecular formula is C₉H₁₄O₃ with a molecular weight of 170.21 g/mol.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 40010-98-8
Cat. No. B8772894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-propyldihydrofuran-2(3h)-one
CAS40010-98-8
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCCC1CC(C(=O)O1)C(=O)C
InChIInChI=1S/C9H14O3/c1-3-4-7-5-8(6(2)10)9(11)12-7/h7-8H,3-5H2,1-2H3
InChIKeyBKSYCKMLQCVWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-propyldihydrofuran-2(3H)-one (CAS 40010-98-8): Core Identity and Procurement-Relevant Characteristics


3-Acetyl-5-propyldihydrofuran-2(3H)-one (CAS 40010-98-8) is a 3-acetyl-5-alkyl-substituted γ-butyrolactone belonging to the dihydrofuran-2(3H)-one class, characterized by a five-membered lactone ring bearing an acetyl group at the 3-position and an n-propyl chain at the 5-position . Its molecular formula is C₉H₁₄O₃ with a molecular weight of 170.21 g/mol . The compound serves as a versatile intermediate in both fragrance synthesis—where it is converted into furan-based odorants via acid-catalyzed reaction with orthoesters—and in pharmaceutical research as a functionalized lactone building block [1]. Key physicochemical identifiers include a density of 1.053 g/cm³, a boiling point of 306.3 °C at 760 mmHg, a refractive index of 1.449, and a flash point of 135.1 °C .

1
Workflow
Furan flavorant intermediate via orthoester condensation
Requires 3-acetyl-5-propyl substitution pattern
2
Selection
α-Acetyl-γ-butyrolactone building block for enolate chemistry
Active methylene at 3-position enables aminoalkylation
3
Use context
QC identity verification in multi-homolog lactone inventories
Density and refractive index differentiate from C₁–C₄ analogs

Why 3-Acetyl-5-propyldihydrofuran-2(3H)-one Cannot Be Interchanged with Generic γ-Butyrolactone Analogs


Substituting 3-acetyl-5-propyldihydrofuran-2(3H)-one with a closely related homolog—such as the 5-methyl, 5-ethyl, or 5-butyl analogs—or with the regioisomeric 5-acetyl-3-propyl variant introduces quantifiable shifts in boiling point (spanning a range of approximately 25 °C across the C₁–C₄ series), density (from ~1.114 g/cm³ for the methyl analog to ~1.053 g/cm³ for the propyl), and chromatographic retention behavior that directly impact distillation cut points, GC purity monitoring, and downstream reaction kinetics [1]. Furthermore, the 3-acetyl substitution pattern differentiates this compound from the non-acetylated γ-heptalactone (CAS 105-21-5), which lacks the reactive ketone functionality required for orthoester condensation chemistry used in furan flavorant manufacturing [2]. The regioisomer 5-acetyl-3-propyl-dihydrofuran-2-one (CAS 75080-05-6) presents an identical molecular formula but a distinct connectivity that alters the chemical environment of the reactive acetyl moiety, making generic replacement without verification a source of synthetic failure in multi-step sequences [3].

Target
3-Acetyl-5-propyl (CAS 40010-98-8)
Acetyl at 3-position; propyl at 5-position; boiling point 306.3 °C; density 1.053 g/cm³
Substitute risk
5-Methyl or 5-ethyl homolog
Lower boiling points shift distillation cut points and may alter reaction kinetics in condensation chemistry
Target
3-Acetyl-5-propyl (CAS 40010-98-8)
Acetyl at nucleophilic α-carbon; reactive ketone for orthoester condensation
Substitute risk
Non-acetylated γ-heptalactone (CAS 105-21-5)
Lacks acetyl functionality; cannot participate in furan-forming orthoester condensation
Target
3-Acetyl-5-propyl (CAS 40010-98-8)
Acetyl adjacent to lactone carbonyl enables enolate reactivity
Substitute risk
5-Acetyl-3-propyl regioisomer (CAS 75080-05-6)
Identical formula and mass; acetyl position disables α-substitution chemistry

Quantitative Differentiation Evidence for 3-Acetyl-5-propyldihydrofuran-2(3H)-one Against Closest Analogs


Boiling Point Differentiation Across the 5-Alkyl Homologous Series (C₁–C₄)

The boiling point of 3-acetyl-5-propyldihydrofuran-2(3H)-one (306.3 °C at 760 mmHg) is approximately 24.8 °C higher than the 5-methyl analog (281.5 °C) and approximately 12.8 °C higher than the 5-ethyl analog (~293.5 °C) , while differing by less than 1 °C from the predicted boiling point of the 5-butyl analog (~306.7 °C, Stein & Brown method) [1]. This positions the 5-propyl compound at a distinct point in the homolog boiling point progression, enabling fractionation-based separation from the methyl and ethyl congeners but requiring precise vacuum distillation control to separate from the butyl analog.

Boiling point vs. C₁–C₄ series
Cross-study comparable
306.3 °C (760 mmHg) Δ +24.8 °C vs methyl; Δ +12.8 °C vs ethyl; Δ −0.4 °C vs butyl (Stein & Brown)
Supports distillation fractionation from lower homologs; close boiling with butyl analog requires vacuum control
Cross-study predicted vs measured values; verify with in-house GC
Physicochemical property comparison Distillation process design Homologous series trend

Density and Refractive Index Differentiation for Incoming QC Identity Confirmation

3-Acetyl-5-propyldihydrofuran-2(3H)-one exhibits a density of 1.053 g/cm³ , which is markedly lower than the 5-methyl analog (1.114 g/cm³) and modestly lower than the 5-ethyl analog (~1.076 g/cm³) . The refractive index of the propyl compound (1.449) is slightly higher than the methyl analog (1.447) and lower than the butyl analog (1.451) . These orthogonal physical constants provide a two-parameter identity verification framework that can distinguish the propyl compound from its closest homologs using standard benchtop instruments.

Density & RI identity check
Data to verify
Density 1.053 g/cm³; RI 1.449 ΔDensity −0.061 vs methyl; ΔRI ±0.002 vs closest homologs
Two-parameter QC verification differentiates from methyl/ethyl/butyl analogs
Sources incomplete; cross-check with certificate of analysis
Quality control Identity testing Density comparison

Synthetic Conversion Efficiency in Furan Flavorant Manufacturing: 94% Conversion and 90.8% Yield

In the acid-catalyzed reaction of 3-acetyl-5-propyl-dihydro-2(3H)-furanone with triethyl orthoformate to produce 2-propyl-4-carbethoxy-5-methyl-2,3-dihydrofuran—a valuable furan flavorant intermediate—gas chromatographic analysis demonstrated 94% conversion of the starting furanone after 6.5 hours at 110 °C and 60 psig, yielding the desired furan product in 90.8% isolated yield based on the 94% conversion [1]. This performance establishes a benchmark for evaluating the reactivity of this specific substitution pattern under industrially relevant conditions. By comparison, the 5-butyl analog required 20 hours at reflux (82 °C) to achieve complete consumption, with an 86.2% yield after distillation [1], while the 5-ethyl analog achieved 94% conversion after 6 hours under similar conditions [1].

Orthoester conversion efficiency
Head-to-head
94% conversion in 6.5 h; 90.8% yield 3× faster than butyl analog (20 h to completion); +4.6 pp yield
Reported higher throughput and product yield vs. 5-butyl homolog under identical conditions
Patent Example 2; triethyl orthoformate, H₂SO₄, 110 °C, 60 psig
Fragrance intermediate Synthetic efficiency Orthoester condensation

Regioisomeric Differentiation: 3-Acetyl-5-propyl vs. 5-Acetyl-3-propyl Substitution Pattern

3-Acetyl-5-propyldihydrofuran-2(3H)-one (CAS 40010-98-8) and its regioisomer 5-acetyl-3-propyl-dihydrofuran-2-one (CAS 75080-05-6) share the identical molecular formula (C₉H₁₄O₃) and molecular weight (~170.21 g/mol) but differ in the positional attachment of the acetyl and propyl groups on the lactone ring [1]. The 3-acetyl-5-propyl isomer positions the acetyl group at the nucleophilic α-carbon of the lactone, making it the active methylene species required for aminoalkylation and subsequent condensation reactions in spermicidal γ-butyrolactone derivative synthesis, a reactivity profile documented for the parent 3-acetyldihydrofuran-2(3H)-one scaffold [2]. The 5-acetyl-3-propyl regioisomer lacks this α-acetyl activation and is reported with distinct physical property predictors, including a computed LogP of 1.4 [1].

Regioisomeric identity
Class-level inference
3-Acetyl-5-propyl (CAS 40010-98-8) vs. 5-Acetyl-3-propyl (CAS 75080-05-6) Identical C₉H₁₄O₃, MW 170.21
α-Acetyl enolate reactivity requires 3-acetyl pattern; 5-acetyl regioisomer fails in aminoalkylation sequences
Reactivity inferred from parent 3-acetyl-γ-butyrolactone chemistry; direct data on regioisomer not available
Regioisomer purity Structural verification Synthetic fidelity

Flash Point Differentiation for Hazard Classification and Storage Requirements

The flash point of 3-acetyl-5-propyldihydrofuran-2(3H)-one is reported as 135.1 °C , which is approximately 10.7 °C higher than the 5-methyl analog (124.4 °C) and approximately 5.5 °C higher than the 5-ethyl analog (~129.6 °C, predicted) , while being approximately 5.9 °C lower than the 5-butyl analog (~141.0 °C, predicted) . Under GHS classification criteria, a flash point above 93 °C places all homologs in the combustible liquid (Category 4) rather than flammable liquid categories, but the 10.7 °C margin between the propyl and methyl compounds may influence site-specific storage and handling protocols in facilities with elevated ambient temperatures.

Flash point differentiation
Data to verify
135.1 °C Δ +10.7 °C vs methyl; Δ +5.5 °C vs ethyl; Δ −5.9 °C vs butyl
Wider thermal safety margin vs. lower homologs may influence storage classification
Sources lack uniform test method; confirm with closed-cup measurement
Safety classification Flash point comparison Transport and storage

Optimal Procurement and Application Scenarios for 3-Acetyl-5-propyldihydrofuran-2(3H)-one


Industrial-Scale Synthesis of 2-Propyl-4-Carbethoxy-5-Methyl-2,3-Dihydrofuran (Furan Flavorant Intermediate)

Process chemists scaling the orthoester condensation of 3-acetyl-5-alkyl-dihydro-2(3H)-furanones to furan flavorants should prioritize the 5-propyl variant based on its demonstrated 94% conversion within 6.5 hours and 90.8% isolated yield, which outperforms the 5-butyl analog (20 hours to completion, 86.2% yield) by a factor of 3 in reaction rate and 4.6 percentage points in yield [1]. The boiling point of 306.3 °C allows effective vacuum distillation separation from the lower-boiling methyl and ethyl congeners that may be present as impurities from non-selective alkylation steps .

QC Identity Verification Protocol for Multi-Homolog Lactone Inventories

Analytical QC laboratories managing inventories of multiple 3-acetyl-5-alkyl-dihydrofuran-2(3H)-one homologs can implement a rapid two-parameter identity check using density (target: 1.053 g/cm³) and refractive index (target: 1.449) to distinguish the 5-propyl compound from the 5-methyl analog (density 1.114 g/cm³, n = 1.447) and the 5-ethyl analog (density ~1.076 g/cm³) [1]. This orthogonal verification reduces reliance on GC-MS for routine lot acceptance while providing sufficient discrimination to flag the regioisomeric 5-acetyl-3-propyl-dihydrofuran-2-one (CAS 75080-05-6), which shares the identical molecular formula and mass [2].

α-Acetyl-γ-Butyrolactone Building Block for Medicinal Chemistry Derivatization

Medicinal chemists designing libraries of 3-substituted-5-propyl-γ-butyrolactone derivatives can exploit the active methylene at the 3-acetyl position for aminoalkylation and subsequent condensation with aldehydes, following the synthetic precedent established with the parent 3-acetyldihydrofuran-2(3H)-one scaffold in the development of spermicidal agents [1]. The 5-propyl chain provides increased lipophilicity relative to the unsubstituted or 5-methyl analogs, potentially modulating LogP and membrane permeability of derived analogs. Procurement specifications must explicitly require the 3-acetyl-5-propyl regioisomer (CAS 40010-98-8), as the 5-acetyl-3-propyl variant (CAS 75080-05-6) positions the reactive acetyl group distal to the lactone enolizable site, abolishing the desired α-substitution chemistry .

Safe Handling and Storage Protocol Design for Combustible Lactone Intermediates

Environmental Health & Safety (EHS) professionals specifying storage conditions for 3-acetyl-5-alkyl-dihydrofuran-2(3H)-one homologs can reference the 135.1 °C flash point of the 5-propyl compound [1], which exceeds the 5-methyl analog by 10.7 °C (124.4 °C) and the 5-ethyl analog by approximately 5.5 °C . While all homologs fall within GHS Combustible Liquid Category 4 (flash point > 93 °C), the higher flash point of the propyl variant provides an incremental safety margin that may influence site-specific fire code compliance, particularly in facilities where process temperatures approach the flash points of lower homologs during exothermic neutralization or stripping operations.

Application
Selection Property
Validation Focus
Furan flavorant intermediate scale-up
Reported orthoester condensation reactivity and boiling point separation from lower homologs
Reaction time and yield benchmarking against 5-butyl and 5-ethyl substrates
Multi-homolog QC identity verification
Density and refractive index differentiation from methyl, ethyl, and butyl analogs
Two-parameter orthogonal confirmation without routine GC-MS
Medicinal chemistry α-acetyl lactone building block
α-Acetyl enolate chemistry at the 3-position
Regioisomer identity confirmation (CAS 40010-98-8 vs CAS 75080-05-6) and aminoalkylation reactivity
Safe handling and storage protocol design
Flash point and combustible liquid classification
Thermal safety margin relative to lower homologs; site-specific fire code compliance
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